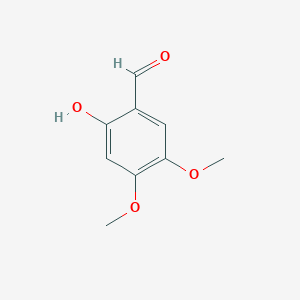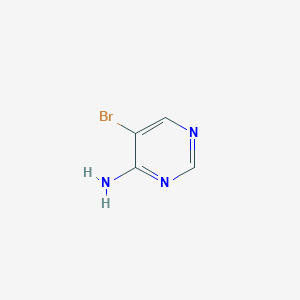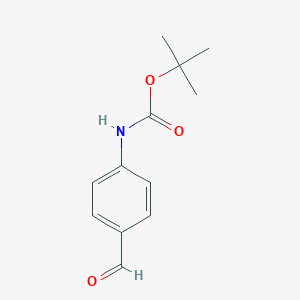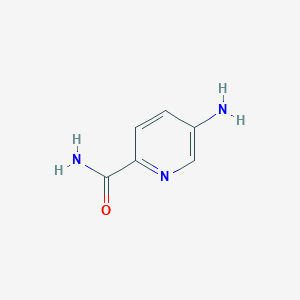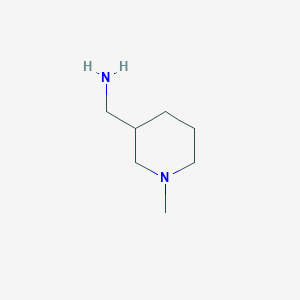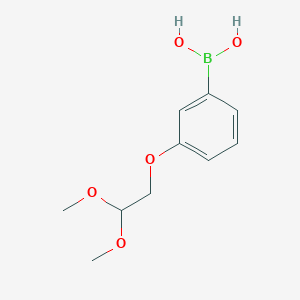
4-(Aminomethyl)phenylalanine
Vue d'ensemble
Description
4-(Aminomethyl)phenylalanine is a noncanonical aminomethyl derivative of the amino acid phenylalanine . It is a unique scaffold with nucleophilic and electrophilic motifs found in various N-containing heterocycles .
Synthesis Analysis
The key step in the synthesis of 4-(Aminomethyl)phenylalanine involves a diazotransfer reaction using imidazolesulfonylazide. The free base form of 4-(Aminomethyl)phenylalanine is commercially available and its hydrochloric salt form is readily synthesized in one step from L-phenylalanine without chromatography .Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)phenylalanine is C10H14N2O2. It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .Chemical Reactions Analysis
4-(Aminomethyl)phenylalanine is suitable for solution phase peptide synthesis . It can also be used in the chemoselective synthesis of β-enaminones by aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions .Physical And Chemical Properties Analysis
4-(Aminomethyl)phenylalanine has a density of 1.2±0.1 g/cm3, a boiling point of 378.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. It has 4 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
1. Self-Assembling Behavior in Peptide Synthesis
4-(Aminomethyl)phenylalanine, a derivative of phenylalanine, demonstrates significant applications in peptide synthesis. Studies have shown that certain phenylalanine-containing peptides, due to their efficient aromatic-aromatic interactions, exhibit a high tendency to form different self-assembled materials. This self-assembling behavior is critical for developing new materials with unique properties (Singh et al., 2020).
2. Electrochemical Sensors and Biosensors
The electroanalysis of phenylalanine, including its derivatives, is vital for monitoring certain genetic disorders like phenylketonuria. Electrochemical sensors and biosensors have been developed for detecting phenylalanine concentrations in biological fluids, which is important for health status assessment (Dinu & Apetrei, 2020).
3. Unnatural Amino Acid Synthesis
4-(Aminomethyl)phenylalanine plays a role in the synthesis of unnatural amino acids, which are utilized as probes in protein structure and dynamics studies. These amino acids, such as 4-(azidomethyl)-L-phenylalanine, have shown promise due to their stable characteristics and the potential for high-yield incorporation into proteins (Shi, Brewer, & Fenlon, 2016).
4. Plant Metabolism and Biosynthesis
Phenylalanine, including its derivatives, plays a crucial role in plant metabolism. It acts as a precursor for various compounds essential for plant growth, defense, and reproduction. Understanding the metabolism of phenylalanine in plants, especially in trees, has implications for agriculture and forestry (Pascual et al., 2016).
5. Genetic Encodability in Fluorescent Amino Acids
The development of genetically encodable fluorescent amino acids, like 4-phenanthracen-9-yl-l-phenylalanine, which emits greenish blue light, has applications in research, biotechnology, and pharmaceuticals. Such developments aid in cellular imaging and tracking of biological processes (Gupta, Garreffi, & Guo, 2020).
6. Industrial Production of L-Phenylalanine
4-(Aminomethyl)phenylalanine is involved in the production of L-Phenylalanine, an essential amino acid with widespread applications in food and medicine. Research into optimizing its industrial production, especially through genetic engineering and enzyme studies, highlights its economic and health-related significance (Ding et al., 2016).
Safety And Hazards
When handling 4-(Aminomethyl)phenylalanine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
It also has potential applications in the construction of various N-containing heterocycles .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNKFUEUXUWDV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)phenylalanine | |
CAS RN |
1991-96-4 | |
| Record name | 4-Aminomethylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the structural characteristics of Amf?
A1: 4-(Aminomethyl)phenylalanine, often abbreviated as Amf, is a non-natural amino acid.
Q2: How does modifying the structure of Amf affect its activity and selectivity towards proteases?
A3: Structural modifications to Amf significantly impact its interaction with proteases. For example, replacing the aromatic ring of Amf with aliphatic cyclic structures like aminomethylcyclohexylalanine (Ama) at the P1 position generates potent and selective inhibitors for both CPB2.8 ΔCTE and cruzain, the major cysteine protease of Trypanosoma cruzi. [] This suggests that while the aromatic ring is acceptable, bulky aliphatic groups at this position favor binding and inhibit enzyme activity. Furthermore, incorporating Amf into peptidosulfonyl fluoride inhibitors while maintaining a free N-terminus significantly enhances selectivity towards the proteasome trypsin-like site over the chymotrypsin-like site. [] This highlights the importance of both the Amf side chain and the N-terminal context for achieving specific protease inhibition.
Q3: Has Amf been used in any in vitro or in vivo studies?
A5: Yes, Amf has been successfully employed in in vitro studies. Researchers have demonstrated its ribosomal incorporation into peptides, both at the C-terminus and within the peptide sequence. [] This highlights the potential of Amf as a building block for generating modified peptides with potentially enhanced properties. While the provided excerpts don't mention specific in vivo studies using Amf, its successful application in vitro, particularly its role in creating stable and selective protease inhibitors, suggests its potential for further investigation in biological systems.
Q4: Are there any known alternatives or substitutes for Amf in its various applications?
A6: The research excerpts highlight several alternatives to Amf, particularly when targeting specific proteases. For instance, when developing inhibitors for CPB2.8 ΔCTE and cruzain, aminocyclohexylalanine (Aca), which features a cyclohexyl ring instead of the phenyl ring in Amf, demonstrates comparable inhibitory potency to Amf. [] This suggests that while Amf is a promising building block, exploring structural analogs can lead to compounds with improved potency, selectivity, or other desirable characteristics for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)


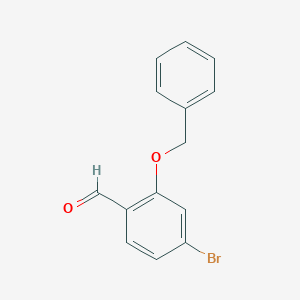
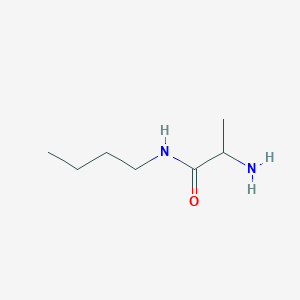
![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
